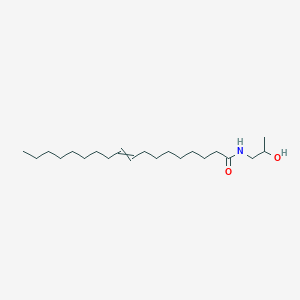
N-(2-hydroxypropyl)octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)octadec-9-enamide is an organic compound with the molecular formula C21H41NO2. It is a derivative of oleamide, where the amide group is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of oleic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Oleic acid is first esterified with methanol to form methyl oleate.
Amidation: Methyl oleate is then reacted with 2-amino-1-propanol in the presence of a catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The product is then purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxopropyl)octadec-9-enamide.
Reduction: Formation of N-(2-aminopropyl)octadec-9-enamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Investigated for its potential role in cell membrane stabilization and signaling.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
N-(2-hydroxypropyl)stearamide: Similar structure but with a saturated fatty acid chain.
Uniqueness
N-(2-hydroxypropyl)octadec-9-enamide is unique due to its unsaturated fatty acid chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Propiedades
Número CAS |
54375-42-7 |
|---|---|
Fórmula molecular |
C21H41NO2 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
Clave InChI |
UDZAXLGLNUMCRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


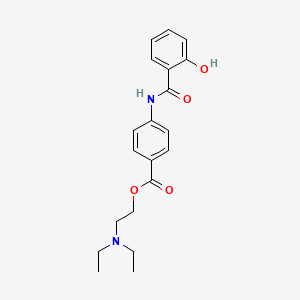

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
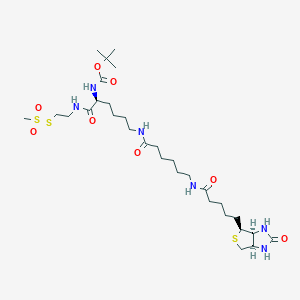
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
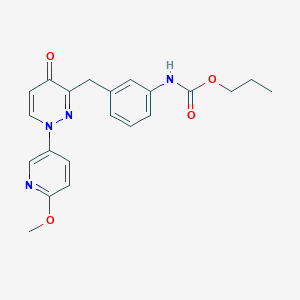
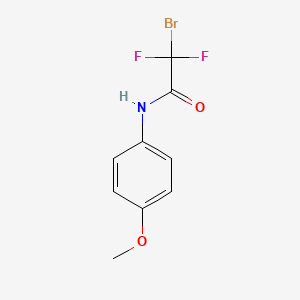
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
